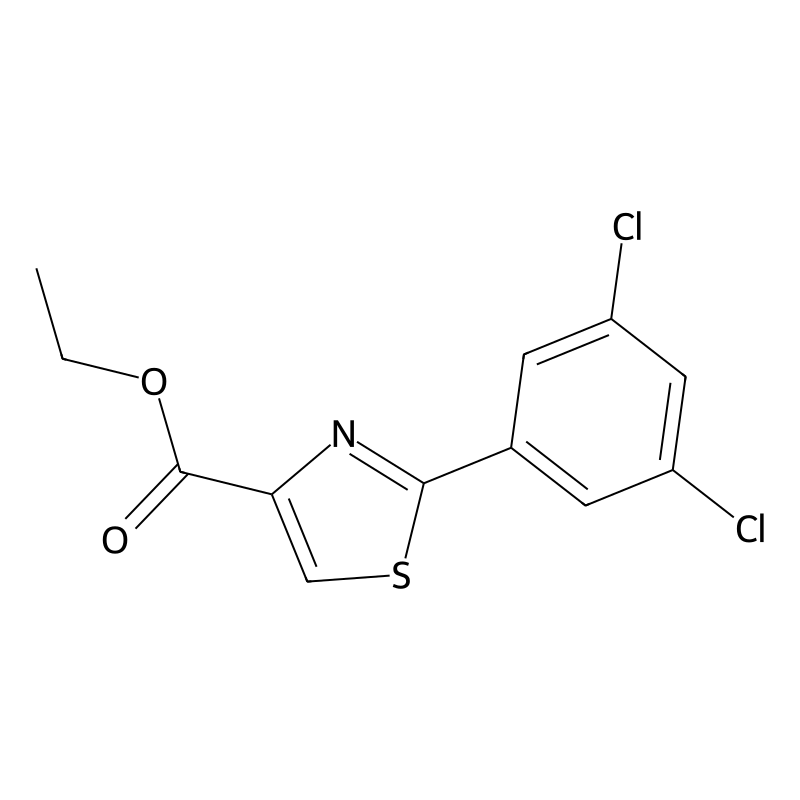Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . The specific methods of application or experimental procedures would involve synthesizing the thiazole derivatives and testing their antioxidant activity using standard assays. The outcomes would be measured in terms of their ability to neutralize free radicals or inhibit oxidative processes.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring have been found to have analgesic and anti-inflammatory effects . These compounds would be tested in animal models for pain and inflammation, and their effectiveness would be compared to standard drugs. The outcomes would be measured in terms of reduction in pain or inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . The compounds would be tested against various strains of bacteria and fungi, and their effectiveness would be measured by the zone of inhibition in agar plate assays.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . These compounds would be tested against various types of viruses in vitro and in vivo. The outcomes would be measured in terms of their ability to inhibit viral replication or infection.
Anticancer Activity
Thiazole derivatives have shown potential as anticancer agents . These compounds would be tested in various cancer cell lines and animal models. The outcomes would be measured in terms of their ability to inhibit cancer cell growth or induce apoptosis.
Antidiabetic Activity
Thiazole derivatives have also been found to have antidiabetic properties . These compounds would be tested in animal models of diabetes. The outcomes would be measured in terms of their ability to regulate blood glucose levels or improve insulin sensitivity.
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole class, characterized by its unique structure that includes a thiazole ring and a carboxylate group. Its molecular formula is C12H9Cl2NO2S, and it has a molecular weight of approximately 261.34 g/mol. The compound features two chlorine atoms at the 3 and 5 positions of the phenyl ring, which significantly influences its chemical properties and biological activities .
- Nucleophilic Substitution: The carboxylate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of esters or amides.
- Electrophilic Aromatic Substitution: The dichlorophenyl moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
- Decarboxylation: Under certain conditions, the carboxylate group may be removed, yielding thiazole derivatives with different functional groups .
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate exhibits notable biological activities, including:
- Antimicrobial Properties: Studies have indicated that this compound has effective antimicrobial activity against various bacterial strains.
- Anticancer Activity: Preliminary research suggests potential anticancer properties, particularly in inhibiting cell proliferation in specific cancer cell lines.
- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .
Several methods have been reported for synthesizing ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate:
- Condensation Reaction: A common method involves the condensation of 3,5-dichlorobenzaldehyde with thioamide followed by esterification with ethyl chloroformate.
- Cyclization Reaction: Another approach includes cyclizing a suitable precursor compound containing both the thiazole and carboxylic acid functionalities.
- Multistep Synthesis: This method may involve multiple steps including halogenation of phenolic compounds followed by thiazole ring formation and subsequent esterification .
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate finds applications in various fields:
- Pharmaceutical Industry: Due to its biological activities, it is being explored as a potential drug candidate for treating infections and cancer.
- Agricultural Chemicals: The compound's antimicrobial properties make it suitable for developing agricultural fungicides or bactericides.
- Chemical Research: It serves as an important intermediate in organic synthesis for developing other bioactive compounds .
Interaction studies have shown that ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate can interact with various biological targets:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which is crucial for its potential therapeutic effects.
- Protein Binding: Studies indicate that the compound can bind to proteins involved in disease pathways, affecting their function and activity.
These interactions underscore the importance of further research to elucidate its mechanisms of action and therapeutic potential .
Several compounds share structural similarities with ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate | Chlorine substitution at position 4 | Different biological activity profile |
| Methyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | Methyl group instead of ethyl | Variations in solubility and reactivity |
| Ethyl 2-(phenyl)thiazole-4-carboxylate | No chlorine substitutions | Broader spectrum of biological activity |
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate stands out due to its specific dichlorophenyl substitution pattern which enhances its biological activity compared to other similar compounds .








